molecular formula C20H15BrN6O B563864 Etravirine-13C3 CAS No. 1189671-48-4

Etravirine-13C3

Cat. No.: B563864
CAS No.: 1189671-48-4
M. Wt: 438.262
InChI Key: PYGWGZALEOIKDF-WTZVUXPESA-N
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Description

Etravirine-13C3 is a stable isotope-labeled compound of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor. Etravirine is primarily used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is known for its activity against both wild-type and non-nucleoside reverse transcriptase inhibitor-resistant strains of HIV .

Preparation Methods

The synthesis of etravirine involves several steps, including halogenation, amination, and nucleophilic substitution reactions. One practical method for synthesizing etravirine is via a microwave-promoted amination process. This method significantly reduces the reaction time from 12 hours to 15 minutes and improves the overall yield from 30.4% to 38.5% . The synthetic routes can be divided into two main methods:

Chemical Reactions Analysis

Etravirine-13C3 undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenated pyridines, ammonia, and various nucleophiles. The major products formed from these reactions are intermediates that eventually lead to the final product, etravirine .

Scientific Research Applications

Etravirine-13C3 has several scientific research applications:

Mechanism of Action

Etravirine-13C3 exerts its effects by directly inhibiting the reverse transcriptase enzyme of HIV-1. It binds to the enzyme and blocks its DNA-dependent and RNA-dependent polymerase activities, preventing the virus from replicating. Etravirine does not inhibit human DNA polymerase alpha, beta, or gamma .

Comparison with Similar Compounds

Etravirine-13C3 is unique compared to other non-nucleoside reverse transcriptase inhibitors due to its higher genetic barrier to resistance and its activity against resistant strains of HIV. Similar compounds include:

This compound stands out due to its improved resistance profile and effectiveness against a broader range of HIV strains.

Biological Activity

Etravirine-13C3 is a stable isotope-labeled derivative of etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. This compound is significant in both clinical and research settings due to its unique properties and mechanisms of action.

This compound functions by directly inhibiting the reverse transcriptase enzyme of HIV-1. It binds to the enzyme and obstructs both DNA-dependent and RNA-dependent polymerase activities, effectively halting viral replication. Unlike some other NNRTIs, etravirine does not inhibit human DNA polymerases, which minimizes potential side effects associated with DNA interference .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

  • Absorption : Maximum oral absorption occurs within 2.5 to 4 hours post-administration, with food having a significant impact on systemic exposure.
  • Distribution : Etravirine is highly protein-bound (approximately 99.9%), predominantly to albumin and alpha-1 acid glycoprotein.
  • Metabolism : It is metabolized primarily by liver enzymes CYP3A4, CYP2C9, and CYP2C19, with several metabolites retaining less than 90% of the parent compound's activity.
  • Elimination : The majority (over 90%) of the drug is eliminated via feces, with minimal renal excretion .

Efficacy Against HIV

This compound exhibits potent antiviral activity against both wild-type and NNRTI-resistant strains of HIV. Notably, it retains efficacy against the K103N mutation, which is commonly associated with resistance to other NNRTIs. Clinical studies have demonstrated that etravirine significantly improves virological outcomes when added to optimized background therapy in patients experiencing virologic failure .

Clinical Outcomes in Treatment-Experienced Populations

A pooled analysis from multiple cohorts assessed the outcomes of etravirine-based antiretroviral therapy in children and adolescents living with HIV. Key findings include:

Outcome MeasureValue
Viral Load <50 copies/mL69% (n=141)
Median CD4 Count (cells/mm³)658 [454, 853]
Median Change in CD4 Count147 [16, 267]
Discontinuation Rate46% (common reasons included treatment simplification and toxicity)

Adverse events primarily included dermatological reactions, with a notable incidence of Stevens-Johnson Syndrome reported in some cases .

In Vitro Studies

In vitro studies have shown that etravirine maintains efficacy against various resistant strains of HIV. For instance, it demonstrated effectiveness against multiple NNRTI resistance mutations beyond K103N, confirming its role as a critical component in regimens for patients with multidrug-resistant HIV .

Comparison with Other NNRTIs

This compound can be compared to other NNRTIs such as efavirenz and rilpivirine:

FeatureThis compoundEfavirenzRilpivirine
Resistance ProfileHigh genetic barrierModerateModerate
Efficacy Against K103N MutationYesNoNo
Common Side EffectsRash, nauseaCNS effectsDepression

Etravirine's unique properties make it particularly valuable for patients who have developed resistance to other treatments .

Properties

IUPAC Name

4-[6-amino-5-bromo-2-(4-cyanoanilino)(4,5,6-13C3)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN6O/c1-11-7-14(10-23)8-12(2)17(11)28-19-16(21)18(24)26-20(27-19)25-15-5-3-13(9-22)4-6-15/h3-8H,1-2H3,(H3,24,25,26,27)/i16+1,18+1,19+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYGWGZALEOIKDF-WTZVUXPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O[13C]2=NC(=N[13C](=[13C]2Br)N)NC3=CC=C(C=C3)C#N)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10747777
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)(4,5,6-~13~C_3_)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189671-48-4
Record name 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)(4,5,6-~13~C_3_)pyrimidin-4-yl]oxy}-3,5-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10747777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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